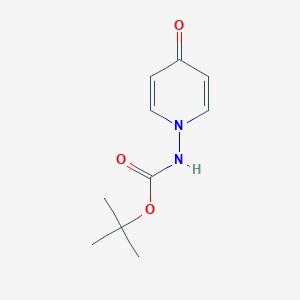

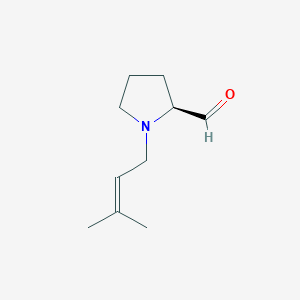

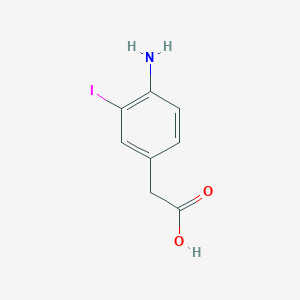

(4-Amino-3-iodophenyl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the appropriate precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . Similarly, novel amino acids for bioorthogonal reactions were synthesized through succinct sequences, and their structures were confirmed using various analytical techniques . These methods could potentially be adapted for the synthesis of (4-Amino-3-iodophenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the geometrical parameters of the molecules . The conformational preferences of novel amino acids were also studied, revealing how the orientation of functional groups can influence the overall shape and reactivity of the molecule .

Chemical Reactions Analysis

The related compounds have been shown to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . These reactions are highly specific and can be used to introduce new functionalities into molecules. The presence of an iodine atom in (4-Amino-3-iodophenyl)acetic acid suggests that it could also be amenable to such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical methods. For example, the vibrational wavenumbers of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed using HF and DFT methods, and the stability of the molecule was analyzed using NBO analysis . The molecular electrostatic potential map was also performed by the DFT method . These analyses provide a comprehensive understanding of the electronic structure and potential reactivity of the molecule.

Scientific Research Applications

Metabolic Research

(4-Amino-3-iodophenyl)acetic acid analogues, such as triiodothyroacetic acid, have been studied for their biological activity and potential involvement in thyroid hormone metabolism. Research has indicated that certain tissues can convert thyroid hormones into acetic acid analogues, though it is unclear if this is a normal metabolic process (Galton & Pitt-Rivers, 1959).

Chemical Synthesis and Drug Development

The compound has been involved in the synthesis of various drugs, including N-acyl derivatives of 7-amino-ceph-3-em-4-carboxylic acid, a key component in β-lactam antibiotics (Scartazzini & Bickel, 1972). Additionally, it has applications in the synthesis of pyranopyrazole derivatives, showcasing its versatility in pharmaceutical chemistry (Moosavi-Zare et al., 2016).

Analytical Chemistry

The compound has been used in studies exploring the synthesis and properties of small molecules, such as in the vibrational analysis and quantum chemical computation of derivatives (Bell & Dhas, 2019).

Medicinal Chemistry

In medicinal chemistry, derivatives of (4-Amino-3-iodophenyl)acetic acid have been explored for their therapeutic potential. For instance, the synthesis of mutual azo prodrugs linked to this compound for treating ulcerative colitis demonstrates its applicability in drug design (Jilani et al., 2013).

Safety and Hazards

“(4-Amino-3-iodophenyl)acetic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

properties

IUPAC Name |

2-(4-amino-3-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWIWLVVPHNSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563926 | |

| Record name | (4-Amino-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-3-iodophenyl)acetic acid | |

CAS RN |

133178-71-9 | |

| Record name | (4-Amino-3-iodophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.